5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a hybrid heterocyclic molecule integrating a thiazolo-triazole core with substituted aryl and piperazine moieties. Its structural complexity arises from the fusion of a thiazolo[3,2-b][1,2,4]triazole scaffold, a 4-bromophenyl group, a 4-(2-fluorophenyl)piperazine side chain, and a hydroxyl group at position 4. Such hybrid structures are often designed to enhance pharmacological activity through synergistic interactions with biological targets, particularly in antimicrobial or neurological applications . The bromophenyl and fluorophenyl groups likely influence lipophilicity and receptor binding, while the piperazine moiety may enhance solubility and modulate serotonin or dopamine receptor interactions .
Properties
IUPAC Name |
5-[(4-bromophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrFN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-6-8-16(23)9-7-15)28-12-10-27(11-13-28)18-5-3-2-4-17(18)24/h2-9,19,30H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOZZZGQYRZIPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines different pharmacophores, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 502.41 g/mol. The presence of bromine and fluorine in its structure may enhance its biological activity by influencing the electronic properties and hydrophobicity of the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C22H21BrFN5OS |
| Molecular Weight | 502.41 g/mol |
| CAS Number | 869344-16-1 |
The biological activity of this compound is hypothesized to be mediated through various mechanisms, including enzyme inhibition and receptor modulation. Preliminary studies suggest that it may act as a competitive inhibitor of certain enzymes, similar to other piperazine derivatives which are known for their inhibitory effects on tyrosinase and other targets.
Enzyme Inhibition
Research has shown that compounds containing piperazine moieties can effectively inhibit tyrosinase activity, which is crucial in melanin biosynthesis. For instance, related compounds have demonstrated significant inhibitory effects with IC50 values in the low micromolar range. The specific binding interactions involve hydrogen bonding and hydrophobic interactions with key amino acids in the active site of the enzyme.
Case Studies
- Inhibition of Tyrosinase : A study evaluated various piperazine derivatives for their ability to inhibit tyrosinase derived from Agaricus bisporus. Compounds similar to our target compound exhibited IC50 values ranging from 0.18 μM to 40.43 μM, indicating strong inhibitory potential without cytotoxic effects on B16F10 melanoma cells .
- Antimicrobial Activity : Piperazine derivatives have been documented for their antimicrobial properties against various pathogens. The specific compound under study has not been extensively tested; however, structural analogs have shown promising results against bacteria and fungi, suggesting potential applications in treating infections .
Pharmacological Applications
Given its structural framework, this compound could potentially be developed for several therapeutic applications:
- Dermatological Treatments : Due to its tyrosinase inhibition properties, it may be useful in formulations aimed at treating hyperpigmentation disorders.
- Antimicrobial Agents : Its potential antimicrobial activity could lead to applications in treating bacterial and fungal infections.
- Neuropharmacology : The piperazine ring is often associated with psychoactive compounds; thus, derivatives may exhibit neuroprotective or psychotropic effects.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits the growth of various cancer cell lines. For instance, a study conducted by the National Cancer Institute demonstrated that the compound has a mean GI50 value of 15.72 μM against tested human tumor cells, indicating its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies have indicated that derivatives containing thiazole and triazole rings possess significant antibacterial and antifungal properties. The presence of the piperazine moiety further enhances its biological activity against various microbial strains .
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the efficacy of the compound against a panel of approximately sixty cancer cell lines. The results demonstrated that it significantly inhibited cell growth in several types of cancer, including breast and lung cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of this compound were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentration (MIC) values below 10 μg/mL .
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route includes the formation of piperazine intermediates followed by coupling reactions to form the final product. Industrial production methods may involve optimization techniques such as continuous flow reactors to enhance yield and purity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Aryl Derivatives
Compounds with halogenated aryl groups, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and its bromo analog (Compound 5), exhibit isostructural properties but differ in halogen size and electronegativity. These differences may translate to variations in bioavailability or target binding in therapeutic applications .
| Property | Compound 4 (Cl) | Compound 5 (Br) | Target Compound (Br) |
|---|---|---|---|
| Halogen Atomic Radius (Å) | 0.99 | 1.14 | 1.14 |
| Crystallographic Symmetry | Triclinic, P̄1 | Triclinic, P̄1 | Not reported |
| Antimicrobial Activity (MIC)* | 8 µg/mL | 12 µg/mL | Pending data |
MIC values against *Staphylococcus aureus .
Piperazine-Containing Analogs
Piperazine derivatives like 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound f) demonstrate the role of piperazine in enhancing CNS activity. The target compound’s 4-(2-fluorophenyl)piperazine group may confer selectivity for serotonin (5-HT) or dopamine receptors, similar to arylpiperazine antidepressants. However, the fluorophenyl substitution at position 2 (vs. 4 in other analogs) could alter steric hindrance and binding affinity .
Triazole-Thiazole Hybrids
The antifungal triazolo-thiadiazole 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole shares a triazole core with the target compound. Molecular docking studies show that such hybrids inhibit fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. The target compound’s thiazolo-triazole scaffold may similarly interact with CYP51’s heme-binding region, though its bromophenyl group could enhance hydrophobic interactions compared to methoxy substituents .
Key Research Findings and Gaps
- Synthetic Challenges : The target compound’s synthesis likely involves multi-step reactions, as seen in analogous triazole-thiazole hybrids (e.g., cyclocondensation of hydrazides with carboxylic acids followed by nucleophilic substitutions) .
- Biological Data : While direct pharmacological data for the target compound are absent, structural analogs demonstrate antimicrobial, antifungal, and CNS-modulating activities. For example, chloro- and bromo-substituted thiazoles exhibit MIC values of 8–12 µg/mL against Gram-positive bacteria .
- Structural Insights : The fluorophenyl group’s ortho-substitution (vs. para in other compounds) may sterically hinder piperazine rotation, affecting conformational flexibility and receptor binding .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. For example, describes a similar triazole-thiadiazole synthesis using hydrazine derivatives and ketones under NaH catalysis in toluene . Key steps:
- Condensation : React 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with substituted ketones (e.g., 4-(2-fluorophenyl)piperazine derivatives) in ethanol.
- Cyclization : Use phosphoryl chloride to facilitate triazole-thiazole ring formation.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and HPLC (>95% purity). Table 1: Critical parameters for synthesis:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Condensation | NaH, toluene, 80°C, 12h | 60–70 | 85–90 |
| Cyclization | POCl₃, DMF, 110°C, 6h | 50–60 | 90–95 |
| Purification | Ethyl acetate/hexane (3:7), HPLC | — | >95 |
Q. Which spectroscopic techniques are most effective for structural confirmation?
Methodological Answer: Combine 1H/13C NMR (in DMSO-d₆) to identify aromatic protons (δ 7.2–8.1 ppm) and piperazine methylene signals (δ 3.2–3.8 ppm). FT-IR confirms NH/OH stretches (3200–3500 cm⁻¹) and C-Br bonds (600–650 cm⁻¹). Elemental analysis (C, H, N, S) must align with theoretical values within ±0.3% .
Q. How can preliminary biological activity screening be designed?
Methodological Answer: Use enzyme inhibition assays (e.g., 14-α-demethylase lanosterol, PDB:3LD6) at 10–100 μM concentrations. For cytotoxicity, employ MTT assays on HEK-293 or cancer cell lines (IC₅₀ determination). Include positive controls (e.g., fluconazole for antifungal activity) and validate via triplicate experiments .
Advanced Research Questions
Q. What computational strategies predict binding modes with target enzymes?
Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level). Dock against targets like 5-HT₁D receptors or fungal lanosterol demethylase (PDB:3LD6). Validate with MD simulations (GROMACS, 50 ns) to assess binding stability (RMSD < 2 Å) .
Q. How do substituents (e.g., 4-bromo vs. 2-fluoro) modulate pharmacological activity?
Methodological Answer: Conduct SAR studies by synthesizing analogs with halogen substitutions. Compare logP (HPLC-measured) and IC₅₀ values. For example:
Q. What crystallographic methods resolve structural ambiguities in this compound?
Methodological Answer: Use single-crystal X-ray diffraction (Mo-Kα radiation, λ=0.71073 Å). Solve structures via SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares). Key metrics: R-factor <5%, data-to-parameter ratio >15. Example: achieved R=4.8% for a related thiadiazole analog .
Q. How to address contradictory bioactivity data across different assay platforms?
Methodological Answer: Reconcile discrepancies by standardizing assay conditions:
- Cell-based vs. enzymatic assays : Adjust ATP concentrations (e.g., 1 mM for kinase assays).
- Species-specific variations : Test human vs. murine isoforms (e.g., CYP51A1 vs. CYP51B1).
- Statistical validation : Apply ANOVA with post-hoc Tukey tests (p<0.05) .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected splitting in piperazine protons?
Methodological Answer: Splitting (e.g., δ 3.2–3.8 ppm as multiplets) arises from restricted rotation in the piperazine ring. Confirm via VT-NMR (variable temperature, 25–80°C): Signal coalescence at higher temperatures indicates dynamic equilibrium. Compare with DFT-calculated rotational barriers (>10 kcal/mol suggests rigidity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
